N-(9H-fluoren-2-ylmethyl)-1,3-benzodioxol-5-amine
Description
N-(9H-fluoren-2-ylmethyl)-1,3-benzodioxol-5-amine is a compound that combines the structural features of fluorene and benzodioxole. Fluorene is a polycyclic aromatic hydrocarbon, while benzodioxole is a heterocyclic compound. This combination results in a molecule with unique properties that make it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(9H-fluoren-2-ylmethyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-2-4-18-15(3-1)10-16-9-14(5-7-19(16)18)12-22-17-6-8-20-21(11-17)24-13-23-20/h1-9,11,22H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFABGPIOHTUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CNC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-ylmethyl)-1,3-benzodioxol-5-amine typically involves the reaction of 9H-fluoren-2-ylmethylamine with 1,3-benzodioxole under specific conditions. One common method involves the use of a condensation reaction where the amine group of 9H-fluoren-2-ylmethylamine reacts with the benzodioxole compound in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-ylmethyl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) is commonly used for the oxidation of fluorene derivatives .
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
Scientific Research Applications
N-(9H-fluoren-2-ylmethyl)-1,3-benzodioxol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-ylmethyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(9H-fluoren-2-yl)aryl-1H-benzimidazole: Similar in structure but contains a benzimidazole ring instead of a benzodioxole ring .
9H-fluoren-2-yl (2-methyl-1-naphthyl)methanone: Contains a naphthyl group instead of a benzodioxole ring .
Uniqueness
N-(9H-fluoren-2-ylmethyl)-1,3-benzodioxol-5-amine is unique due to the combination of the fluorene and benzodioxole moieties, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or electronic behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
